C10 Ceramide

Description

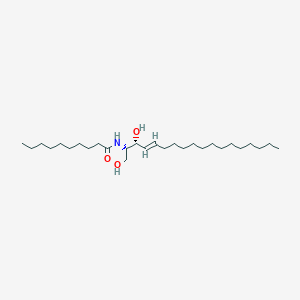

Structure

2D Structure

Properties

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32)/b23-21+/t26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWVAQFAMZLCAX-NBNLIBPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H55NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420651 | |

| Record name | N-decanoylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111122-57-7 | |

| Record name | N-decanoylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Cellular and Molecular Mechanisms Mediated by N Decanoyl D Erythro Sphingosine

Participation in Intracellular Signaling Cascades

N-decanoyl-D-erythro-sphingosine is an active participant in numerous intracellular signaling pathways, modulating the activity of key enzymes and transcription factors that govern cellular responses.

Modulation of Protein Kinase C (PKC) Activity

Sphingosine (B13886) and its derivatives are recognized as potent inhibitors of Protein Kinase C (PKC), a crucial family of enzymes in signal transduction. nih.gov These lipids act by preventing the interaction of PKC with its activators, such as diacylglycerol (DAG) and phorbol (B1677699) esters. nih.gov This inhibitory action can counteract the cellular effects of DAG. nih.gov N,N-dimethyl-D-erythro-sphingosine (DMS), a related sphingolipid, is also known to be an inhibitor of PKC. nih.gov While some studies suggest that the inhibition of the MAP kinase cascade by sphingosine and DMS occurs independently of PKC in certain cancer cell lines, the potential for cooperative action between these pathways exists in other cell types. nih.gov The regulation of PKC by sphingolipids highlights their importance in controlling cellular processes. nih.gov

Activation of Protein Phosphatase 2A (PP2A)

Ceramides (B1148491), including N-decanoyl-D-erythro-sphingosine, can function as activators of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase. frontiersin.org This activation has been shown to be stereospecific. frontiersin.org The mechanism of activation involves the direct binding of ceramide to the endogenous inhibitor of PP2A called SET (also known as I2PP2A), thereby relieving this inhibition and increasing PP2A's phosphatase activity. frontiersin.org FTY720, a synthetic analog of sphingosine, also activates PP2A through a direct interaction. nih.gov This activation of PP2A by ceramides and their analogs plays a crucial role in their anti-proliferative and tumor-suppressive functions. frontiersin.org

Influence on Mitogen-Activated Protein (MAP) Kinase Pathways

N-decanoyl-D-erythro-sphingosine and related sphingolipids significantly influence the Mitogen-Activated Protein (MAP) kinase pathways, which are central to regulating cellular processes like proliferation, differentiation, and apoptosis. In certain tumor cells with high basal MAP kinase (MAPK) activity, sphingosine and N,N-dimethylsphingosine (DMS) have been shown to inhibit MAPK activity rapidly. nih.gov This inhibition appears to be an early event in sphingolipid-induced apoptosis. nih.gov The mechanism may involve the activation of a tyrosine phosphatase, which in turn deactivates MAPK. nih.gov Conversely, other sphingolipids like sphingosine-1-phosphate can activate specific MAPK pathways, such as the extracellular signal-regulated kinase 2 (ERK-2) cascade, while sphingosine and cell-permeable ceramides preferentially activate the c-Jun N-terminal kinase (JNK) pathway. nih.gov

Regulation of Key Signaling Pathways (e.g., Akt, ERK/JNK, JAK/STAT)

The influence of N-decanoyl-D-erythro-sphingosine extends to other critical signaling pathways. The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is vital for cell survival and glucose metabolism, can be influenced by upstream signaling events that are modulated by sphingolipids. nih.gov As previously mentioned, sphingolipids differentially regulate the ERK and JNK pathways, which are themselves key regulators of metabolic reprogramming in cells. nih.govnih.gov For example, sphingosine-1-phosphate activates the ERK-2 pathway, which is associated with cell growth, while sphingosine and ceramides activate the JNK pathway, often linked to growth arrest and apoptosis. nih.gov The activation of dendritic cells by certain allergens involves the phosphorylation of p38 MAPK and ERK, highlighting the role of these pathways in immune responses. nih.gov

Interplay with NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that regulates a wide array of genes involved in inflammation, immunity, and cell survival. nih.gov The activation of NF-κB can be triggered by various stimuli, including oxidative stress and the resulting lipid peroxidation products. nih.govnih.gov These lipid aldehydes can activate NF-κB through various protein kinase cascades. nih.gov Given that sphingolipids are key players in cellular stress responses, their metabolism and signaling can indirectly influence the NF-κB pathway. The intricate connections between sphingolipid signaling and the upstream kinases that regulate NF-κB suggest a potential for interplay, although direct modulation of NF-κB by N-decanoyl-D-erythro-sphingosine requires further specific investigation.

Control of Fundamental Cellular Processes

Through its modulation of the aforementioned signaling cascades, N-decanoyl-D-erythro-sphingosine exerts control over fundamental cellular processes. Its ability to inhibit PKC and activate PP2A contributes to its pro-apoptotic and anti-proliferative effects. nih.govfrontiersin.org The differential regulation of MAP kinase pathways, such as the activation of JNK and inhibition of ERK in certain contexts, further directs the cell towards growth arrest and apoptosis. nih.govnih.gov

| Signaling Molecule | Effect of N-Decanoyl-D-erythro-sphingosine or Related Sphingolipids | Key Research Findings |

| Protein Kinase C (PKC) | Inhibition | Sphingosine and its derivatives prevent the interaction of PKC with its activators. nih.gov |

| Protein Phosphatase 2A (PP2A) | Activation | Ceramides directly bind to the PP2A inhibitor SET, relieving its inhibitory effect. frontiersin.org |

| Mitogen-Activated Protein (MAP) Kinase | Differential Modulation | Can inhibit MAPK activity in some cancer cells, while related sphingolipids can activate either ERK or JNK pathways. nih.govnih.gov |

| Akt | Indirect Regulation | Influenced by upstream signaling events modulated by sphingolipids. nih.gov |

| ERK/JNK | Differential Regulation | Sphingosine-1-phosphate activates ERK-2; sphingosine and ceramides activate JNK. nih.gov |

| NF-κB | Potential Interplay | May be indirectly influenced through modulation of upstream kinases and cellular stress responses. nih.govnih.gov |

Impact on Cell Growth and Regulation of Cellular Proliferation

N-decanoyl-D-erythro-sphingosine, like other ceramides, generally exerts an inhibitory effect on cell growth and proliferation. ontosight.ainih.gov Its accumulation within the cell is often associated with anti-proliferative outcomes. nih.gov The mechanisms underlying this inhibition are multifaceted and involve the modulation of key signaling pathways that govern cell growth.

Ceramides can antagonize growth-promoting pathways. nih.gov For instance, they can lead to the dephosphorylation and inactivation of pro-survival proteins like Akt (also known as protein kinase B) and members of the protein kinase C (PKC) family. nih.gov Furthermore, sphingosine, a metabolic product of ceramide, has been shown to suppress the proliferation of mesothelioma cells by inhibiting PKC-δ. nih.gov

The balance between ceramide and sphingosine-1-phosphate (S1P) is a critical determinant of cell fate, often referred to as the "sphingolipid rheostat". nih.gov While ceramide and its precursor sphingosine tend to inhibit proliferation, S1P promotes cell growth and survival. nih.gov This dynamic interplay ensures that cellular proliferation is tightly controlled.

| Compound | Effect on Cell Growth/Proliferation | Mechanism of Action | Cell Type | Reference |

|---|---|---|---|---|

| N-decanoyl-D-erythro-sphingosine (and other ceramides) | Inhibition | Antagonizes growth-promoting pathways, such as those involving Akt and PKC. | General | nih.gov |

| Sphingosine | Inhibition | Inhibits PKC-δ. | Mesothelioma cells | nih.gov |

| Sphingosine-1-Phosphate (S1P) | Promotion | Activates pro-survival signaling pathways. | General | nih.gov |

Induction of Cell Differentiation and Maturation

N-decanoyl-D-erythro-sphingosine and related sphingolipids are implicated in the intricate processes of cell differentiation and maturation. nih.govontosight.ai Their roles are often context-dependent, influencing the development of various cell lineages.

Studies have shown that ceramide can induce the differentiation of nerve cells. nih.gov In PC12 cells, a model for neuronal differentiation, ceramide derived from the hydrolysis of sphingomyelin (B164518) is crucial for differentiation in the presence of nerve growth factor (NGF). nih.gov Furthermore, sphingosine, a metabolite of ceramide, is recognized as an intracellular regulator of cellular differentiation. nih.govnih.gov

The involvement of sphingolipids extends to the differentiation of embryonic stem cells, where ceramide and its counterpart, S1P, can guide the differentiation process towards neuronal and glial lineages. uky.edu This highlights the fundamental role of sphingolipid signaling in determining cell fate during development.

| Compound | Effect on Differentiation | Cell Type | Key Findings | Reference |

|---|---|---|---|---|

| Ceramide | Induces differentiation | PC12 cells | Ceramide from sphingomyelin hydrolysis is required for NGF-induced neuronal differentiation. | nih.gov |

| Sphingosine | Regulates differentiation | General | Acts as an intracellular regulator of cellular differentiation. | nih.govnih.gov |

| Ceramide and S1P | Guides differentiation | Mouse Embryonic Stem Cells | Can direct differentiation towards neuronal and glial lineages. | uky.edu |

Promotion of Programmed Cell Death (Apoptosis) Pathways

N-decanoyl-D-erythro-sphingosine is a potent inducer of apoptosis, or programmed cell death. ontosight.ainih.gov The accumulation of ceramides is a common feature in response to various cellular stresses that trigger apoptosis. nih.govnih.gov

The pro-apoptotic actions of ceramide are mediated through multiple pathways:

Activation of Stress-Activated Protein Kinases (SAPK): Ceramide can activate SAPK pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which in turn can modulate transcription factors involved in apoptosis. nih.govmdpi.com

Activation of Protein Phosphatases: Ceramide activates protein phosphatases like PP1 and PP2A. nih.gov These phosphatases can dephosphorylate and inactivate pro-survival proteins, including Akt and Bcl-2, thereby promoting apoptosis. nih.govmdpi.com

Mitochondrial Pathway: Ceramide can directly impact the mitochondria, leading to the release of cytochrome c, a key event in the intrinsic apoptotic cascade. mdpi.comnih.gov It can also activate cathepsin D, a lysosomal protease, which enhances the cleavage of Bid, a pro-apoptotic Bcl-2 family member. mdpi.com

Caspase Activation: The signaling cascades initiated by ceramide often converge on the activation of caspases, the executioner enzymes of apoptosis. mdpi.com

Sphingosine, the metabolic precursor to ceramide in the salvage pathway, also exhibits pro-apoptotic properties. nih.govresearchgate.net It can induce cytochrome c release and the activation of downstream caspases. nih.gov In contrast, S1P generally acts as an anti-apoptotic molecule, often by antagonizing ceramide-mediated signaling pathways. nih.govmdpi.com

| Compound | Role in Apoptosis | Mechanism | Reference |

|---|---|---|---|

| N-decanoyl-D-erythro-sphingosine (Ceramide) | Pro-apoptotic | Activates SAPK/JNK pathways, protein phosphatases (PP1, PP2A), and the mitochondrial pathway (cytochrome c release, cathepsin D activation). | nih.govmdpi.com |

| Sphingosine | Pro-apoptotic | Induces cytochrome c release and caspase activation. | nih.gov |

| Sphingosine-1-Phosphate (S1P) | Anti-apoptotic | Antagonizes ceramide-mediated apoptosis. | nih.govmdpi.com |

Influence on Cell Cycle Progression, Specifically G0/G1 Phase Arrest

N-decanoyl-D-erythro-sphingosine and its related sphingolipids can influence cell cycle progression, most notably by inducing cell cycle arrest in the G0/G1 phase. nih.gov This arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby halting proliferation.

Sphingosine has been demonstrated to suppress the proliferation of mesothelioma cells by inducing cell cycle arrest at the G0/G1 phase. nih.gov This effect was linked to the inhibition of protein kinase C-δ (PKC-δ). nih.gov Knocking down PKC-δ itself resulted in G0/G1 phase arrest, supporting its role as a downstream effector of sphingosine. nih.gov

The induction of G1 arrest is a key mechanism by which certain anti-cancer agents exert their effects. For example, the drug niclosamide (B1684120) has been shown to induce G1 phase arrest in head and neck squamous cell carcinoma cells. nih.gov While not directly involving N-decanoyl-D-erythro-sphingosine, this highlights the therapeutic potential of targeting G1 phase progression.

Role in Cellular Senescence

Cellular senescence is a state of irreversible growth arrest that plays a complex role in aging and age-related diseases. nih.gov N-decanoyl-D-erythro-sphingosine, as a type of ceramide, is a potent inducer of cellular senescence. nih.gov

The accumulation of ceramide is a key signal that can trigger the senescent phenotype. nih.gov This is in contrast to sphingosine-1-phosphate (S1P), which has been shown to delay cellular senescence. nih.gov This opposing relationship underscores the importance of the sphingolipid rheostat in regulating not only proliferation and apoptosis but also the process of cellular aging. nih.gov

Involvement in Cellular Stress Response Mechanisms

N-decanoyl-D-erythro-sphingosine and the broader sphingolipid network are deeply integrated into the cellular stress response. nih.govembopress.org The generation of ceramide is a common cellular response to a wide array of stress signals, including exposure to chemotherapeutic agents, radiation, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

Ceramide acts as a second messenger in stress signaling, activating pathways that can lead to apoptosis, cell cycle arrest, or senescence, effectively helping the cell to cope with the stress or undergo programmed cell death if the damage is irreparable. nih.gov

Recent research has also uncovered a link between cellular stress, sphingolipid metabolism, and the innate immune system. embopress.orgnih.gov Cellular stress can lead to the generation of sphingosine-1-phosphate (S1P), which can then be sensed by the intracellular pattern recognition receptors NOD1 and NOD2. embopress.orgnih.gov This interaction triggers an inflammatory response, suggesting that sphingolipids act as crucial mediators linking cellular stress to immune activation. embopress.orgnih.gov

Modulation of Inflammatory Processes and Responses

Sphingolipids, including N-decanoyl-D-erythro-sphingosine, are key modulators of inflammation. researchgate.netnih.gov They can influence inflammatory responses through various mechanisms and in different cell types.

Ceramide and its metabolite, sphingosine, are generally considered to be involved in pro-inflammatory responses. researchgate.net The accumulation of ceramide in activated astrocytes, for instance, can lead to the release of pro-inflammatory mediators such as prostaglandins (B1171923) and interleukins. researchgate.net

The balance and interplay between different sphingolipid species are therefore critical in fine-tuning the inflammatory response.

Contribution to Cell Membrane Structure and Functional Dynamics

N-decanoyl-D-erythro-sphingosine, a member of the ceramide family of lipids, plays a significant role as a structural component within cellular membranes. embopress.org Its amphipathic nature, characterized by a hydrophobic ceramide portion and a hydrophilic headgroup, dictates its orientation and interactions within the lipid bilayer, influencing the membrane's physical properties and organization. embopress.org Sphingolipids, including ceramides, are not merely passive structural elements; they are crucial for creating functional microdomains and modulating the dynamic nature of the cell membrane. frontiersin.orgresearchgate.net

Integration into Lipid Bilayers and Formation of Lipid Rafts

N-decanoyl-D-erythro-sphingosine integrates into the cell membrane with its sphingoid base and N-acyl chain anchored within the hydrophobic core of the lipid bilayer. This integration is fundamental to its role in membrane architecture. Sphingolipids are known to be key components in the formation of specialized membrane microdomains known as lipid rafts. frontiersin.orgnih.gov These domains are small, dynamic regions enriched in sphingolipids, cholesterol, and specific proteins. frontiersin.orgnih.gov

The formation of lipid rafts is driven by favorable interactions between the saturated acyl chains of sphingolipids and cholesterol. frontiersin.org The long-chain sphingosine base and the saturated N-acyl chains of ceramides facilitate tight packing, contributing to the formation of a more ordered membrane environment, referred to as the liquid-ordered (Lo) phase, which is characteristic of lipid rafts. nih.govmdpi.com These rafts are thicker and less fluid than the surrounding lipid matrix, which is typically in a liquid-disordered (Ld) phase. mdpi.com While many studies focus on long-chain ceramides like C16 ceramide, the principles of acyl chain-mediated organization apply to N-decanoyl-D-erythro-sphingosine as well. scbt.com The hydrophobic nature of its decanoyl (C10) acyl chain allows for significant interactions with neighboring lipids and membrane proteins, influencing the lateral segregation of lipids and the formation of these functional domains. mdpi.comscbt.com These rafts act as platforms for organizing and concentrating proteins involved in signal transduction, thereby playing a critical role in cellular processes. nih.govmdpi.com

Influence on Membrane Fluidity and Permeability

Concurrently with increasing rigidity, sphingosine has been demonstrated to remarkably increase the permeability of both model liposomes and erythrocyte ghost membranes to aqueous solutes. nih.gov This increased permeability is not due to a detergent-like effect but is thought to arise from structural defects created at the boundaries between the rigid, sphingolipid-enriched domains and the more fluid surrounding membrane. nih.gov These interfaces between different lipid phases are proposed as likely sites for the leakage of water-soluble molecules across the membrane barrier. nih.gov The generation of ceramide from sphingomyelin at the plasma membrane has been linked to the formation of ceramide-rich domains that can alter membrane structure and function. frontiersin.orgnih.gov

Table 1: Research Findings on the Effects of Sphingolipids on Model Membrane Properties

| Compound | Model System | Observed Effect | Reference |

|---|---|---|---|

| Sphingosine | Liposomes and Erythrocyte Ghosts | Increases permeability to aqueous solutes; stabilizes/rigidifies gel domains. | nih.gov |

| Egg Ceramide | Liposomes | Used as a positive control for permeabilizing properties. | nih.gov |

| D-erythro-N-16:0-sphingomyelin (16:0-SM) | Bilayer | Melting temperature of 41.2°C. | nih.govnih.gov |

| D-erythro-N-16:0-dihydrosphingomyelin (16:0-DHSM) | Bilayer | Higher melting temperature (47.7°C), indicating a more ordered/rigid membrane compared to 16:0-SM. | nih.govnih.gov |

Enzymatic Regulators and Interacting Protein Partners in N Decanoyl D Erythro Sphingosine Biology

Ceramidase Activity in Ceramide Catabolism

Ceramidases are a class of hydrolase enzymes that catalyze the catabolism of ceramides (B1148491), such as N-decanoyl-D-erythro-sphingosine, by cleaving the N-acyl linkage. This process yields a sphingosine (B13886) backbone and a free fatty acid, in this case, decanoic acid. This catabolic step is crucial as it reduces the cellular levels of ceramide, a lipid often associated with pro-apoptotic and anti-proliferative signals, while simultaneously generating sphingosine, the precursor for the pro-survival signaling molecule, sphingosine-1-phosphate (S1P). nih.govencyclopedia.pub

There are five known human ceramidases, categorized by their optimal pH for activity: acid ceramidase (aCDase), neutral ceramidase (nCDase), and three alkaline ceramidases (ACER1, ACER2, ACER3). biorxiv.orgmdpi.com These enzymes are encoded by distinct genes (ASAH1, ASAH2, ACER1, ACER2, and ACER3, respectively) and exhibit different subcellular localizations and substrate preferences. biorxiv.orgmdpi.com Neutral ceramidase, for example, is known to hydrolyze dietary ceramides in the intestinal lumen and also acts on cellular ceramides in intracellular compartments. nih.gov The balance between ceramide-generating enzymes and ceramidases is a critical determinant of cell fate. mdpi.comnih.gov

Mitochondria possess their own ceramidase activity, which plays a role in regulating mitochondrial ceramide levels. Research on rat brain mitochondrial ceramidase (mt-CDase) has provided insights into its substrate requirements and inhibition profile. While catalysis is highly specific for the naturally occurring D-erythro stereoisomer of ceramide, the enzyme can be inhibited by other stereoisomers, suggesting a high-affinity but low-specificity binding interaction for inhibitors. nih.gov

Key structural features of ceramide and sphingosine analogues have been shown to be critical for the inhibition of mt-CDase. The enzyme's inhibition requires the presence of the primary and secondary hydroxyl groups, the trans double bond at the C4-C5 position in the sphingosine backbone, and the NH-protons of either the amide group in ceramide or the amine group in sphingosine. nih.gov Conversely, methylation of the hydroxyl groups or the amide nitrogen, or a cis configuration of the double bond, results in a loss of inhibitory activity. nih.gov

Several compounds have been identified as inhibitors of mt-CDase, with varying potencies.

| Inhibitor | Type | IC50 (mol %) | Reference |

|---|---|---|---|

| L-threo-ceramide | Stereoisomer | 0.11 | nih.gov |

| D-threo-ceramide | Stereoisomer | 0.21 | nih.gov |

| L-erythro-ceramide | Stereoisomer | 0.26 | nih.gov |

| Sphingosine Stereoisomers | Sphingoid Base | 0.04 - 0.14 | nih.gov |

| N-methyl-D-erythro-sphingosine | Sphingoid Base | 0.13 | nih.gov |

| D-erythro-urea-C16-ceramide | Urea Analogue | 0.33 | nih.gov |

| D-erythro-sphinganine | Sphingoid Base | 0.20 | nih.gov |

Table 1: Inhibition profiles of various compounds against mitochondrial ceramidase (mt-CDase). IC50 values represent the concentration required for 50% inhibition.

Interestingly, the end-products of ceramide catabolism and subsequent phosphorylation, ceramide-1-phosphate and sphingosine-1-phosphate, have been found to stimulate mt-CDase activity. nih.gov

Sphingosine Kinase (SphK) Pathway Interactions

The catabolism of N-decanoyl-D-erythro-sphingosine by ceramidase produces sphingosine, which serves as a substrate for sphingosine kinases (SphKs). These enzymes phosphorylate sphingosine to generate sphingosine-1-phosphate (S1P), a pleiotropic signaling lipid. nih.govnih.gov The SphK/S1P pathway is a pivotal regulatory axis in cell biology, controlling processes such as cell growth, survival, migration, and inflammation, often in opposition to the effects of ceramide. nih.govelifesciences.org Thus, the activity of SphK provides an essential link between the degradation of N-decanoyl-D-erythro-sphingosine and the activation of pro-survival signaling cascades.

Two major isoforms of sphingosine kinase, SphK1 and SphK2, catalyze the formation of S1P from sphingosine. nih.govnih.gov Both enzymes act on D-erythro-sphingosine but have distinct subcellular localizations, regulatory mechanisms, and functional roles. genecards.org

SphK1: Primarily located in the cytoplasm, SphK1 is considered a key driver of cell growth and an inhibitor of apoptosis, partly by decreasing intracellular ceramide levels. genecards.org It is responsible for a significant portion of S1P production. nih.gov

SphK2: This isoform has been identified in the nucleus and other intracellular compartments and can have opposing, pro-apoptotic functions compared to SphK1. nih.gov However, both enzymes are the sole biosynthetic source of S1P. nih.gov

The S1P generated by SphK1 and SphK2 can act intracellularly as a second messenger or be exported out of the cell, where it binds to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface to elicit various cellular responses. nih.govelifesciences.org

Given the central role of the SphK/S1P axis in numerous pathologies, including cancer and inflammatory diseases, significant effort has been dedicated to developing SphK inhibitors. nih.gov These inhibitors generally function by blocking the generation of S1P, thereby increasing cellular levels of sphingosine and, consequently, ceramide, shifting the sphingolipid rheostat towards apoptosis. nih.gov Inhibitors can be broadly categorized based on their mechanism of action.

Competitive Inhibitors: Many inhibitors are sphingosine analogues that compete with the natural substrate for the binding site on the kinase. Examples include N,N-dimethylsphingosine (DMS) and D,L-threo-dihydrosphingosine (Safingol), which are competitive inhibitors of SphK1. nih.gov

Non-Lipid Inhibitors: To overcome the off-target effects common to lipid-like molecules, non-lipid inhibitors have been developed. PF-543 is a highly potent and selective non-lipid inhibitor of SphK1. nih.gov Other inhibitors, such as MP-A08, have been designed to target the ATP-binding pocket of SphK1, offering improved selectivity over other kinases. nih.gov

| Inhibitor | Type | Target(s) | Mechanism | Reference |

|---|---|---|---|---|

| N,N-dimethylsphingosine (DMS) | Lipid Small Molecule | SphK1, PKC | Competitive with sphingosine | nih.gov |

| D,L-threo-dihydrosphingosine (Safingol) | Lipid Small Molecule | SphK1, SphK2 (substrate) | Competitive with sphingosine | nih.gov |

| PF-543 | Non-lipid | SphK1 | Potent, selective inhibitor | nih.gov |

| ABC294640 | Non-lipid | SphK2 | Selective inhibitor | nih.gov |

| SLP7111228 | Guanidine-based | SphK1 | Selective inhibitor | nih.gov |

Table 2: Examples of sphingosine kinase inhibitors and their mechanisms.

Role of Protein Phosphatases (e.g., PP2A) as Downstream Effectors

The activity of the enzymes in the sphingolipid pathway is itself subject to regulation, often through post-translational modifications like phosphorylation. Protein phosphatase 2A (PP2A), a major family of serine/threonine phosphatases, has been identified as a key regulator of SphK1. nih.gov

Evidence indicates that the catalytic subunit of PP2A can directly interact with SphK1. nih.gov This interaction leads to the dephosphorylation of a critical serine residue (Ser225) on the SphK1 enzyme. Phosphorylation at this site is essential for the activation of SphK1. Therefore, by dephosphorylating Ser225, PP2A functions as an endogenous negative regulator, effectively deactivating SphK1 and turning off the S1P pro-survival signal. nih.gov This regulatory loop demonstrates that downstream effectors like PP2A can provide feedback control on the enzymes that process the metabolites of N-decanoyl-D-erythro-sphingosine. The immunomodulatory drug FTY720 (Fingolimod), a sphingosine analogue, is known to activate PP2A, which contributes to its anti-cancer effects. nih.govnih.gov

Other Relevant Enzyme and Receptor Interactions

Beyond the primary catabolic and phosphorylation pathways, the metabolites derived from N-decanoyl-D-erythro-sphingosine interact with other proteins.

S1P Receptors (S1PR1-5): As mentioned, the S1P generated from sphingosine is a potent signaling molecule that functions as a ligand for five distinct G protein-coupled receptors (GPCRs). abcam.com The binding of S1P to these receptors (EDG receptors) initiates a wide array of downstream signaling cascades, including the MAPK and PI3K/mTor pathways, which regulate cell migration, proliferation, endothelial barrier function, and immune cell trafficking. elifesciences.orgelifesciences.orgabcam.com

Sigma-1 Receptor (S1R): Recent studies have suggested that sphingoid bases, including sphingosine and its derivative N,N-dimethylsphingosine (DMS), can act as endogenous agonists for the Sigma-1 receptor, a unique chaperone protein located at the endoplasmic reticulum. mdpi.com In silico docking studies show a strong association between sphingosine and key residues within the receptor's binding site. This interaction suggests a novel mechanism by which sphingosine, derived from ceramide catabolism, can directly modulate cellular stress responses independent of the SphK/S1P axis. mdpi.com

Protein Kinase C (PKC): Some sphingosine derivatives, like N,N-dimethylsphingosine, are known inhibitors of Protein Kinase C, adding another layer of complexity to their signaling functions. nih.gov

Pathophysiological Implications of N Decanoyl D Erythro Sphingosine Dysregulation

Contributions to Cancer Pathogenesis and Progression

Ceramides (B1148491) are widely recognized as "tumor suppressor lipids" because they can potently induce cellular responses that counteract cancer development, such as apoptosis (programmed cell death), cell cycle arrest, and autophagy. nih.govgavinpublishers.com The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat" and is a critical determinant of cell fate. nih.govmdpi.com Cancer cells often exhibit a lower ceramide-to-S1P ratio, which promotes their survival and proliferation. gavinpublishers.com

Ceramides, particularly cell-permeable short-chain analogs like N-acetyl-sphingosine (C2-ceramide) and N-hexanoyl-D-erythro-sphingosine (C6-ceramide), have been demonstrated to inhibit cell growth and induce apoptosis in various cancer cell lines. nih.govmedchemexpress.com While direct studies on N-decanoyl-D-erythro-sphingosine are not widely available, it is expected to share these pro-apoptotic and anti-proliferative properties. The general mechanism involves the ability of these lipids to integrate into cellular membranes and trigger stress responses that lead to cell death. medchemexpress.comresearchgate.net

For instance, studies on other short-chain ceramides have shown they can induce apoptosis in human leukemia, breast cancer, and colon cancer cells. nih.govmdpi.com The D-erythro stereoisomer of sphingosine (B13886), the backbone of the specified compound, has been shown to be the most potent stereoisomer in inducing apoptosis in several solid tumor cell lines. nih.gov

Table 1: Effects of Ceramide Analogs on Neoplastic Cells

| Cell Line | Ceramide Analog | Observed Effect |

|---|---|---|

| HL-60 (Leukemia) | N-acetyl-sphingosine (C2-Ceramide) | Induction of apoptosis |

| MCF-7 (Breast Cancer) | D-erythro-sphingosine | Inhibition of proliferation |

| HCT116 (Colon Cancer) | N,N-dimethyl-D-erythro-sphingosine | Increase in intracellular Ca2+, involved in cell signaling |

This table is based on research on various ceramide analogs, as specific data for N-decanoyl-D-erythro-sphingosine is limited.

The tumor-suppressive actions of ceramides are mediated through multiple signaling pathways. One of the key mechanisms is the activation of protein phosphatases, particularly protein phosphatase 2A (PP2A). nih.govnih.gov Activation of PP2A can dephosphorylate and inactivate pro-survival proteins, such as those in the Akt signaling pathway, thereby inhibiting cell growth and promoting apoptosis. mdpi.com The naturally occurring D-erythro isoform of ceramide is a potent activator of PP2A. nih.govnih.gov

Furthermore, ceramides can suppress tumor progression by:

Inducing cell cycle arrest , often at the G0/G1 phase, which prevents cancer cells from replicating. medchemexpress.com

Activating stress-activated protein kinases (SAPK/JNK) , which are involved in cellular stress responses that can lead to apoptosis. mdpi.com

Interacting with mitochondrial membranes to promote the release of reactive oxygen species (ROS) and pro-apoptotic factors like cytochrome c. nih.gov

While these mechanisms are well-established for ceramides in general, the specific molecular targets and pathway modulations of N-decanoyl-D-erythro-sphingosine require further investigation.

Primary Effusion Lymphoma (PEL) is a rare and aggressive B-cell lymphoma associated with Kaposi's sarcoma-associated herpesvirus (KSHV/HHV8). mdpi.comnih.gov It is characterized by malignant fluid effusions in body cavities and has a poor prognosis. mdpi.comnih.gov Recent research has highlighted the potential of targeting sphingolipid metabolism as a therapeutic strategy for PEL. nih.govnih.gov

Studies have shown that inducing an accumulation of intracellular ceramides can trigger apoptosis and suppress tumor progression in PEL cells. nih.govnih.gov One study demonstrated that exogenous application of a ceramide species (dhC16-Cer) led to the upregulation of tumor suppressor genes in PEL cells, contributing to its anti-cancer activity. nih.gov Although this study did not use N-decanoyl-D-erythro-sphingosine, it supports the principle that increasing ceramide levels is a viable strategy against this specific malignancy. The development of novel ceramide analogs is being explored as a therapeutic approach for PEL, aiming to shift the sphingolipid balance towards apoptosis. nih.gov

Involvement in Metabolic Diseases, including Diabetes

Dysregulation of sphingolipid metabolism, particularly the accumulation of ceramides, is strongly implicated in the pathogenesis of metabolic diseases like obesity, insulin (B600854) resistance, and type 2 diabetes. nih.govnih.govmdpi.com Elevated levels of ceramides in tissues such as skeletal muscle, liver, and adipose tissue are a hallmark of insulin resistance. nih.govnih.gov

Ceramides are thought to contribute to metabolic dysfunction by:

Impairing insulin signaling: Ceramides can inhibit key components of the insulin signaling cascade, such as the protein kinase Akt (also known as protein kinase B), which is crucial for insulin-stimulated glucose uptake. nih.gov

Inducing pancreatic β-cell apoptosis: The accumulation of ceramides in pancreatic β-cells, which are responsible for producing insulin, can trigger their programmed death, leading to a deficiency in insulin secretion. nih.govmdpi.com

Promoting inflammation: Ceramides can stimulate pro-inflammatory pathways, contributing to the chronic low-grade inflammation that is characteristic of obesity and type 2 diabetes. frontiersin.org

Association with Neurodegenerative Processes

Sphingolipids are highly abundant in the central nervous system (CNS) and are essential for its proper development and function. nih.govfrontiersin.org An imbalance in sphingolipid metabolism, particularly elevated ceramide levels, has been associated with the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. mdpi.comnih.govnih.gov In these conditions, the ceramide/S1P rheostat is often tilted towards apoptosis, contributing to neuronal cell death and progressive loss of function. nih.govnih.gov

Sphingolipid metabolites are integral to numerous functions within the CNS:

Structural Components: Sphingolipids, including ceramides and more complex forms like sphingomyelin (B164518) and gangliosides, are fundamental components of neuronal membranes and the myelin sheath that insulates nerve fibers. nih.govmdpi.com

Signal Transduction: Ceramides and their metabolites act as signaling molecules that regulate neuronal survival, differentiation, synaptic transmission, and neuroinflammation. nih.govnih.govmdpi.com

Neuroinflammation and Neurodegeneration: Alterations in the levels of ceramide and S1P are linked to neuroinflammatory and neurodegenerative processes. nih.govnih.gov For example, increased ceramide levels have been found in the brains of patients with Alzheimer's disease and are believed to contribute to neuronal apoptosis. nih.gov

There is a lack of specific research detailing the direct role or association of N-decanoyl-D-erythro-sphingosine in neurodegenerative processes. The current understanding is based on the broader role of the ceramide class of lipids in contributing to neuronal dysfunction and death when their metabolism is dysregulated. nih.govnih.gov

Role in Lysosomal Storage Disorders (Sphingolipidoses)

N-decanoyl-D-erythro-sphingosine is a member of the ceramide family of lipids, which are central metabolites in sphingolipid metabolism. mdpi.commdpi.com The proper degradation of sphingolipids is crucial for cellular homeostasis, and defects in this process lead to a group of over 10 genetic conditions known as sphingolipidoses. nih.govafricaresearchconnects.com These are lysosomal storage disorders (LSDs) where a deficiency in a specific lysosomal enzyme results in the pathological accumulation of its substrate within lysosomes. mdpi.comnih.gov This accumulation can disrupt normal cellular function, leading to a wide range of clinical manifestations, often with severe neurological and systemic consequences. africaresearchconnects.commdpi.com

One such sphingolipidosis directly related to ceramide metabolism is Farber disease, also known as Acid Ceramidase Deficiency (FD). nih.govmdpi.com This ultra-rare autosomal recessive disorder is caused by mutations in the ASAH1 gene, which codes for the lysosomal enzyme acid ceramidase. nih.govmdpi.com Acid ceramidase is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. mdpi.commdpi.com A deficiency in this enzyme leads to the widespread accumulation of various ceramide species in multiple tissues, driving the pathophysiology of the disease. nih.govmdpi.com While acid ceramidase acts on various ceramides, it has been noted to have a higher catalytic efficiency for ceramides with certain acyl chain lengths, such as C12 ceramides. mdpi.com

In lysosomal storage disorders, the specific lipid species that accumulate are directly linked to the deficient enzyme. In the case of Acid Ceramidase Deficiency (Farber disease), the substrate for the deficient enzyme, ceramide, accumulates. While N-decanoyl-D-erythro-sphingosine is a C10 ceramide, studies analyzing the plasma of Farber disease patients have identified the accumulation of a range of ceramide species, highlighting the complexity of sphingolipid dysregulation in this condition.

One study utilized mass spectrometry to analyze the specific ceramide profiles in the plasma of patients with Farber disease. The results revealed a significant upregulation of several ceramide and dihydroceramide (B1258172) species compared to healthy controls and patients with Juvenile Idiopathic Arthritis (a common misdiagnosis for Farber disease). nih.gov Notably, dihydroceramide C12 (dhC12-Cer) was found to be elevated. nih.gov The accumulation of these specific lipids provides a potential biomarker profile for the disease. nih.govnih.gov

Table 1: Accumulated Ceramide Species in Plasma of Farber Disease Patients

| Ceramide Species | Abbreviation | Change in Farber Disease Patients |

|---|---|---|

| Dihydroceramide C12 | dhC12-Cer | Upregulated |

| alpha-Hydroxy-Ceramide C18 | a-OH-C18-Cer | Upregulated |

| Dihydroceramide C24:1 | dhC24:1-Cer | Upregulated |

| Ceramide-1-Phosphate C22:1 | C22:1-Cer-1P | Upregulated |

Data sourced from Yu et al., 2017. nih.gov

Links to Inflammatory Conditions

The dysregulation of ceramide levels, including N-decanoyl-D-erythro-sphingosine, is increasingly implicated in the pathogenesis of various inflammatory conditions. mdpi.comnih.govnih.gov Ceramides are now recognized not just as structural components of cell membranes but as potent bioactive signaling molecules that can modulate cellular processes such as apoptosis, oxidative stress, and inflammation. nih.govmdpi.com The accumulation of ceramides, as seen in Farber disease, is associated with a significant inflammatory response, characterized by widespread macrophage infiltration. nih.govafricaresearchconnects.com

Research has shown that the accumulation of specific ceramide species can drive inflammatory responses. For instance, studies on macrophages have demonstrated that an accumulation of saturated very-long-chain ceramides (VLCs) contributes to heightened inflammatory phenotypes. nih.govresearchgate.net This persistent inflammation is mechanistically linked to the sustained activity of the NF-κB family member REL, a key transcription factor in the inflammatory response. nih.gov Furthermore, ceramide accumulation has been shown to promote inflammation through various pathways, leading to an enhanced effect in conditions like obesity and cardiometabolic disease. nih.govmdpi.com

The link between ceramides and inflammation is also highlighted by the cytokine profile observed in Farber disease patients. Elevated levels of pro-inflammatory cytokines and chemokines, such as MCP-1, IL-6, and VEGF, are found in the plasma of these patients. nih.gov This suggests a direct link between the accumulated ceramide and the chronic inflammatory state that characterizes the disease. nih.govafricaresearchconnects.com This inflammatory signaling is a critical aspect of the disease's pathophysiology. mdpi.com

Table 2: Inflammatory Mediators and Pathways Associated with Ceramide Dysregulation

| Mediator/Pathway | Role in Inflammation | Link to Ceramide Dysregulation |

|---|---|---|

| NF-κB (REL) | Key transcription factor for inflammatory genes. | Sustained activity is promoted by saturated very-long-chain ceramide accumulation. nih.gov |

| MCP-1 | A chemokine that recruits monocytes/macrophages to sites of inflammation. | Levels are elevated in plasma of Farber disease patients, correlating with ceramide accumulation. nih.govafricaresearchconnects.com |

| IL-6 | A pro-inflammatory cytokine with wide-ranging effects. | Levels are elevated in plasma of Farber disease patients. nih.gov |

| VEGF | A signaling protein that stimulates vasculogenesis and angiogenesis, also involved in inflammation. | Levels are elevated in plasma of Farber disease patients. nih.gov |

| Pro-inflammatory Cytokines | General category of signaling molecules that promote inflammation. | Ceramide accumulation can lead to the release of various pro-inflammatory cytokines. mdpi.com |

Structural Determinants of N Decanoyl D Erythro Sphingosine Bioactivity and Functional Specificity

Impact of Fatty Acyl Chain Length on Biological Effects

The length of the fatty acyl chain attached to the sphingoid base is a critical determinant of a ceramide's biological function. This structural feature influences everything from the biophysical properties of cell membranes to the activation of specific signaling cascades. N-decanoyl-D-erythro-sphingosine, with its 10-carbon acyl chain (C10), is considered a short-chain ceramide and is often used experimentally due to its cell permeability. However, its effects can differ significantly from those of both shorter and longer-chain ceramides (B1148491) found endogenously.

Research has demonstrated a high degree of selectivity in cellular processes toward the acyl chain length of ceramides. For instance, studies on the tumor suppressor protein p53 revealed that it preferentially binds to C16-ceramide. nih.govresearchgate.net This interaction is highly specific, with the C10 atom of the C16-ceramide's acyl chain fitting into a hydrophobic groove near specific amino acid residues, an accommodation not achieved by shorter-chain ceramides. nih.gov This specific binding stabilizes p53 and triggers downstream anti-proliferative signals. nih.govresearchgate.net

The fatty acid chain length also dictates the biophysical impact of ceramides on membranes. Very long-chain ceramides (e.g., C24) are essential for forming the tightly packed, impermeable lipid lamellae that constitute the skin's barrier. mdpi.com Conversely, a shortening of the acyl chain is associated with a less effective skin barrier, similar to defects observed in atopic skin. mdpi.com In model membranes, the ability of ceramides to displace cholesterol and form ordered gel-like domains is also dependent on having a sufficiently long N-acyl chain. nih.gov While short-chain ceramides like C10 can mimic some actions of their natural long-chain counterparts, their metabolic fate and signaling outcomes can be distinct. plu.mxnih.gov For example, the efficiency of converting sphingosine (B13886) to glycosphingolipids is more pronounced with shorter acyl chains. nih.gov

The delivery and biological impact of long-chain ceramides like C16 and C24 in cancer cells have been explored using nanocarriers, highlighting their role in programmed cell death, a function that can be modulated by co-treatment with short-chain C6 ceramide. researchgate.net This underscores that different chain lengths can act in concert or opposition to modulate cellular fate. While very long-chain ceramides are linked to inducing apoptosis, long-chain ceramides have been associated with pro-inflammatory responses, indicating that the specific biological output is strictly dependent on acyl chain length. mdpi.com

| Acyl Chain Length | Ceramide Example | Key Biological Effects & Research Findings |

|---|---|---|

| Short-Chain (C2-C10) | N-decanoyl-D-erythro-sphingosine (C10-Ceramide) | Often used experimentally for cell permeability. Can mimic some long-chain ceramide effects but may have distinct metabolic fates. plu.mxnih.gov Less effective at forming ordered membrane domains compared to long-chain ceramides. nih.gov |

| Long-Chain (C16-C18) | N-palmitoyl-D-erythro-sphingosine (C16-Ceramide) | Specifically binds and activates the p53 tumor suppressor. nih.govresearchgate.net Associated with pro-inflammatory signaling and LDL aggregation. mdpi.com Central to modulating the physical properties of membranes. nih.gov |

| Very Long-Chain (C24 and longer) | N-lignoceroyl-D-erythro-sphingosine (C24-Ceramide) | Essential for the formation and integrity of the skin's permeability barrier. mdpi.com Potent inducers of apoptosis. mdpi.com The long acyl chain is critical for forming highly ordered, rigid lipid phases in membranes. nih.gov |

Significance of D-erythro Stereochemical Configuration for Biological Activity

The stereochemistry of the sphingoid base is paramount for the biological activity of ceramides. Naturally occurring ceramides, including N-decanoyl-D-erythro-sphingosine, possess the D-erythro configuration, which refers to the specific spatial arrangement of the hydroxyl group at carbon 3 (C3) and the amino group at carbon 2 (C2). researchgate.net This precise 3D structure is critical for recognition by the enzymes involved in sphingolipid metabolism and signaling.

Enzymes in the sphingolipid biosynthetic pathway exhibit remarkable stereospecificity. Dihydroceramide (B1258172) synthase, which acylates the sphingoid base, and sphingomyelin (B164518) synthase, which adds a phosphocholine (B91661) headgroup, both act on substrates with the D-erythro configuration. plu.mxnih.gov In contrast, the non-natural L-erythro enantiomers of sphinganine (B43673) and ceramide are not recognized as substrates by these key enzymes. plu.mxnih.gov Similarly, the diastereomer L-threo-sphinganine can be acylated, but the resulting L-threo-ceramide is metabolized differently; it can be converted to sphingomyelin but not to glucosylceramide, demonstrating another layer of stereochemical selectivity. plu.mxnih.gov

This specificity extends to the signaling functions of ceramides. Studies investigating the role of ceramide stereoisomers in inducing the release of exosomes, which are involved in clearing amyloid-β in models of Alzheimer's disease, found that the biological activity was highly dependent on stereochemistry. researchgate.net Ceramides with the D-erythro and D-threo configurations were superior in promoting exosome production compared to their L-erythro and L-threo counterparts. researchgate.net The D-erythro configuration of sphingosine is also crucial for its potent inhibitory activity against protein kinase C, a key signaling enzyme. nih.gov The precise stereochemistry ensures the correct orientation of the molecule to interact with its protein targets and fit within membrane domains, thereby enabling its function as a bioactive lipid mediator.

| Stereoisomer | Metabolic Fate | Biological Activity Example |

|---|---|---|

| D-erythro (Natural) | Serves as a substrate for dihydroceramide synthase, sphingomyelin synthase, and glucosylceramide synthase. plu.mxnih.gov | Potent inducer of exosome production in neuronal cells. researchgate.net The sphingosine base effectively inhibits protein kinase C. nih.gov |

| L-erythro | Not a substrate for key enzymes in the sphingolipid biosynthetic pathway. plu.mxnih.gov | Shows significantly reduced or no biological activity in assays like exosome induction. researchgate.net |

| L-threo | Can be acylated to L-threo-ceramide, which is then metabolized to sphingomyelin but not glucosylceramide. plu.mxnih.gov | Demonstrates some biological activity but is generally less effective than the D-erythro isomer. |

| D-threo | Metabolized differently than the D-erythro isomer. | Shows significant activity in inducing exosome production, comparable to the D-erythro form in some studies. researchgate.net |

Influence of Sphingoid Base Modifications on Cellular Responses

Modifications to the sphingoid base backbone of ceramides, such as saturation of the C4-C5 double bond or the introduction of hydroxyl groups, significantly alter their biophysical properties and cellular functions. These structural changes affect how ceramides pack within membranes, their hydrogen bonding capabilities, and their recognition by metabolic enzymes and downstream effectors.

One of the most common modifications is the saturation of the 4,5-trans double bond, which converts a sphingosine-based ceramide (like N-decanoyl-D-erythro-sphingosine) into a dihydroceramide (or sphinganine-based ceramide). While once considered biologically inactive, dihydroceramides are now recognized as important signaling molecules. researchgate.net The absence of the double bond in dihydroceramides leads to the formation of more thermally stable and ordered membrane domains compared to their sphingosine-based counterparts. mdpi.com However, this can also alter membrane permeability. For example, in skin lipid models, the saturation of the sphingosine double bond in certain ceramides was shown to increase water loss. mdpi.com

Another key modification is the hydroxylation of the sphingoid base at the C4 position, which creates a phytosphingosine (B30862) base. This additional hydroxyl group enhances the ceramide's ability to form hydrogen bonds, which can lead to the formation of highly thermostable domains. nih.gov However, C4-hydroxylation can also disrupt the tight orthorhombic packing of lipid chains in membranes, which may increase membrane permeability depending on the associated acyl chain length. nih.govresearchgate.net The effects are complex; for instance, phytoceramides with very long C24 acyl chains were found to increase the permeability of model lipid membranes compared to sphingosine ceramides of the same length. nih.gov

The length of the sphingoid base itself is another variable that impacts ceramide function. Studies using synthetic ceramides with varying sphingoid base lengths (from C12 to C20) have shown that this parameter markedly affects membrane behavior, including inter-lipid interactions and the formation of ceramide-rich domains. nih.gov The ability of ceramides to organize membranes appears to be more sensitive to shortening the sphingoid base than to shortening the N-acyl chain. nih.gov These findings highlight that even subtle changes to the sphingoid base structure can have significant consequences for the biophysical properties and biological roles of sphingolipids. nih.gov

| Sphingoid Base | Key Structural Feature | Impact on Membrane Properties & Cellular Response |

|---|---|---|

| Sphingosine | Contains a 4,5-trans double bond. | The double bond influences membrane fluidity and packing. It is the base for the most common signaling ceramides. youtube.com |

| Dihydrosphingosine (Sphinganine) | Saturated backbone (no C4-C5 double bond). | Forms more thermally stable and ordered lipid domains. mdpi.com Once thought inactive, now known to have distinct signaling roles. researchgate.net |

| Phytosphingosine | Contains an additional hydroxyl group at C4. | Increases hydrogen bonding potential, forming highly thermostable domains. nih.gov Can disrupt tight lipid packing, potentially increasing membrane permeability. nih.govresearchgate.net |

| Modified Chain Length | Shorter or longer than the typical C18 backbone. | Markedly affects inter-lipid interactions and the formation of ceramide-rich domains. Membrane properties are highly sensitive to sphingoid base length. nih.gov |

Quantitative Structure-Activity Relationships of Ceramide Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For ceramide analogs, QSAR studies aim to identify the key molecular features—such as steric, electronic, and lipophilic properties—that govern their efficacy in processes like inducing apoptosis in cancer cells. nih.govnih.gov By developing mathematical models, QSAR helps in understanding the mechanisms of action and in the rational design of novel, more potent ceramide-based therapeutics. nih.govnih.gov

A central theme in the QSAR of ceramide analogs is the importance of the three-part structure: the sphingoid base, the amide linkage, and the N-acyl chain. Modifications at each of these positions can drastically alter activity. For example, modifying the C1 position of the sphingoid backbone can lead to analogs that inhibit glucosylceramide synthase, an enzyme that inactivates ceramide by converting it to a glycosphingolipid. nih.gov This inhibition raises intracellular ceramide levels, promoting cell death.

Another successful strategy revealed through structure-activity studies is the introduction of positively charged groups into the ceramide structure. nih.gov These analogs are designed to target the negatively charged mitochondrial membrane. Their accumulation in mitochondria enhances membrane permeability, a key event that triggers the mitochondrial cascade of apoptosis. nih.gov Similarly, modifications to the sphingosine backbone with rigid chemical groups have been shown to increase apoptotic activity. nih.gov

QSAR models are built by generating molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression or partial least squares, to find a correlation with their measured biological activity. nih.govnih.gov For a series of ceramide-like inhibitors of acid ceramidase, QSAR analysis helped to classify the compounds into sub-categories to understand the effect of each structural feature separately, leading to the identification of the most active derivatives. nih.gov These models are validated to ensure their predictive power, allowing researchers to forecast the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process. nih.govnih.gov

| Structural Modification Area | Strategy / Key Feature | Predicted Impact on Biological Activity |

|---|---|---|

| Sphingoid Base (C1 Position) | Modification to block metabolic conversion. | Inhibition of glucosylceramide synthase, leading to increased intracellular ceramide and enhanced pro-apoptotic signaling. nih.gov |

| Sphingoid Base (Backbone) | Introduction of rigid chemical groups. | Increased apoptotic activity, likely through enhanced interaction with cellular targets or improved membrane perturbation. nih.gov |

| N-Acyl Chain / Head Group | Addition of positively charged moieties. | Targets the negatively charged mitochondrial membrane, increasing its permeability and triggering the intrinsic apoptosis pathway. nih.gov |

| General (QSAR Descriptors) | Analysis of electronic, steric, and lipophilic parameters. | Allows for the creation of predictive models to design analogs with optimized properties, such as increased potency or selectivity for cancer cells. nih.govnih.gov |

Advanced Research Methodologies and Analytical Approaches for N Decanoyl D Erythro Sphingosine

Quantitative Analysis Techniques for Ceramide Measurement

The quantification of ceramides (B1148491) from complex biological matrices presents several challenges, including their low abundance and the vast structural diversity of lipid profiles. creative-proteomics.com To address these challenges, a suite of powerful analytical techniques has been developed and refined.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of ceramides. nih.gov In the context of analyzing N-decanoyl-D-erythro-sphingosine, reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Methodologies often involve the extraction of lipids from a biological sample, followed by separation on a C18 column. nih.gov A gradient elution is typically employed, starting with a more polar mobile phase and gradually increasing the proportion of a nonpolar organic solvent, such as acetonitrile (B52724) or methanol. nih.gov This allows for the efficient separation of different ceramide species based on the length and saturation of their fatty acid chains.

For quantification, detection can be achieved through several means. While UV detection is possible, it often lacks the required sensitivity for endogenous ceramides. A more sensitive approach involves derivatizing the ceramide with a fluorescent tag prior to HPLC analysis. gerli.com For instance, the primary hydroxyl group of the sphingosine (B13886) backbone can be derivatized with a fluorescent agent, enabling detection at picomolar levels. koreascience.kr The use of an internal standard, such as a ceramide with an odd-numbered fatty acid chain (e.g., C17 ceramide), is crucial for accurate quantification by correcting for variations in extraction efficiency and instrument response. nih.govkoreascience.kr

Table 1: Illustrative HPLC Parameters for Ceramide Analysis

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.2% formic acid nih.gov |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% formic acid nih.gov |

| Gradient | Linear gradient from 50% B to 100% B nih.gov |

| Flow Rate | 0.3 - 1.0 mL/min nih.govgerli.com |

| Detection | UV (240 nm) or Fluorescence (e.g., Ex: 230 nm, Em: 352 nm after derivatization) gerli.com |

| Internal Standard | Non-endogenous ceramide (e.g., C17-ceramide) nih.govkoreascience.kr |

This table represents typical parameters and may vary based on the specific application and instrumentation.

Applications of Mass Spectrometry (MS/MS) in Lipidomics

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the comprehensive and quantitative analysis of ceramides, a field known as lipidomics. creative-proteomics.comresearchgate.net This powerful technique offers unparalleled sensitivity and specificity, allowing for the identification and quantification of individual ceramide species, including N-decanoyl-D-erythro-sphingosine, even at very low concentrations. nih.govcreative-proteomics.com

In a typical LC-MS/MS workflow, ceramides are first separated by HPLC, as described previously. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions of the ceramide molecules. nih.gov

Tandem mass spectrometry (MS/MS) is then employed for specific and sensitive detection. In this process, the precursor ion corresponding to the mass of N-decanoyl-D-erythro-sphingosine is selected in the first mass analyzer. This precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. researchgate.net A characteristic fragmentation pattern for ceramides involves the loss of water and the cleavage of the amide bond, yielding a specific fragment ion corresponding to the sphingosine backbone (e.g., m/z 264 for D-erythro-sphingosine). nih.gov This specific precursor-to-product ion transition, known as multiple reaction monitoring (MRM), provides a high degree of specificity for quantification. nih.govresearchgate.net

The use of a stable isotope-labeled internal standard, such as N-decanoyl-D-erythro-sphingosine with deuterium (B1214612) atoms incorporated into its structure, is the most accurate method for quantification. This internal standard co-elutes with the analyte and experiences the same ionization and fragmentation efficiencies, allowing for precise correction of any experimental variations.

Table 2: Representative Mass Spectrometry Parameters for N-decanoyl-D-erythro-sphingosine Analysis

| Parameter | Description |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Precursor Ion (M+H)+ | Calculated m/z for C28H55NO3 |

| Product Ion | Characteristic fragment of the sphingosine backbone (e.g., m/z 264) nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) nih.govresearchgate.net |

| Internal Standard | Stable isotope-labeled N-decanoyl-D-erythro-sphingosine or a non-endogenous ceramide nih.gov |

Exact m/z values would be determined based on the specific adducts formed and the high-resolution capabilities of the mass spectrometer.

Utility of Thin-Layer Chromatography (TLC) for Separation and Quantification

Thin-Layer Chromatography (TLC) is a classic and cost-effective method for the separation of lipids, including ceramides. creative-proteomics.comnih.gov While it may not offer the same level of resolution and sensitivity as HPLC or LC-MS/MS, TLC remains a valuable tool for the qualitative and semi-quantitative analysis of N-decanoyl-D-erythro-sphingosine, particularly for initial sample screening and purification. koreascience.krnih.gov

For TLC analysis, a lipid extract is applied as a spot onto a silica (B1680970) gel plate, which serves as the stationary phase. The plate is then placed in a developing chamber containing a solvent system (the mobile phase). The separation is based on the differential adsorption of the lipids to the silica gel. Less polar lipids, like ceramides, will migrate further up the plate with a nonpolar mobile phase compared to more polar lipids.

After development, the separated lipids are visualized. This can be achieved by spraying the plate with a variety of reagents, such as a primuline (B81338) solution followed by visualization under UV light, or by exposure to iodine vapor. creative-proteomics.com For quantification, the spots corresponding to the ceramide of interest can be scraped from the plate, the lipid eluted, and then quantified by other methods. Alternatively, densitometry can be used to measure the intensity of the spot directly on the TLC plate. koreascience.kr

The accuracy of TLC quantification is significantly improved by spotting known amounts of a pure standard, such as N-decanoyl-D-erythro-sphingosine, on the same plate to create a calibration curve.

Table 3: General TLC Parameters for Ceramide Separation

| Parameter | Description |

| Stationary Phase | Silica Gel 60 Plate koreascience.kr |

| Mobile Phase | A mixture of nonpolar and slightly polar solvents (e.g., chloroform:methanol:acetic acid) |

| Visualization | Primuline spray and UV light, or Iodine vapor creative-proteomics.com |

| Quantification | Densitometry or elution followed by another analytical technique koreascience.kr |

| Standard | Co-chromatographed pure N-decanoyl-D-erythro-sphingosine |

The specific mobile phase composition can be optimized to achieve the best separation of the ceramide fraction from other lipids in the sample.

Application as Internal Standards in Biochemical Assays

The use of appropriate internal standards is fundamental to the accuracy and reliability of enzyme assays. In the study of lysosomal storage diseases, synthetic ceramides like N-decanoyl-D-erythro-sphingosine can serve as crucial internal standards in assays designed to measure the activity of specific enzymes. duke.edu

Use in Galactocerebrosidase (GALC) Assays

Krabbe disease is a devastating neurodegenerative disorder caused by a deficiency in the lysosomal enzyme galactocerebrosidase (GALC). nih.gov Assays to measure GALC activity are essential for the diagnosis and monitoring of this disease. These assays typically utilize a synthetic substrate that can be acted upon by GALC to produce a detectable product.

In modern LC-MS/MS-based GALC assays, a synthetic galactosylceramide with a specific fatty acid chain is used as the substrate. duke.eduenfanos.com The assay measures the amount of product (a ceramide) generated over time. To ensure accurate quantification, a chemically similar internal standard is added to the reaction mixture. N-decanoyl-D-erythro-sphingosine, or a structurally related ceramide, can be employed for this purpose. The internal standard is chosen to be chemically similar to the product of the enzymatic reaction but with a different mass, allowing it to be distinguished by the mass spectrometer. duke.edu The use of a stable isotope-labeled version of the product ceramide is the ideal internal standard as it will have nearly identical chemical and physical properties to the analyte. duke.edu

The internal standard corrects for any loss of the analyte during sample preparation and for variations in the ionization efficiency in the mass spectrometer, thereby enabling precise and accurate measurement of GALC activity. duke.edu

Utility in Glucocerebrosidase Assays

Gaucher disease is the most common lysosomal storage disease and is caused by mutations in the gene encoding the enzyme glucocerebrosidase (GCase). nih.govnih.gov This enzyme is responsible for the hydrolysis of glucosylceramide into glucose and ceramide. Assays for GCase activity are critical for the diagnosis and management of Gaucher disease.

Similar to GALC assays, GCase assays can utilize synthetic substrates. For instance, a radiolabeled short-chain glucosylceramide, such as N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine, has been used as a substrate. nih.gov The activity of GCase is determined by measuring the amount of radiolabeled ceramide product formed. nih.gov

In non-radioactive, LC-MS/MS-based assays, a synthetic glucosylceramide is used as the substrate, and a non-endogenous ceramide, such as N-decanoyl-D-erythro-sphingosine, can be used as an internal standard for the quantification of the ceramide product. The principles are the same as in the GALC assay: the internal standard allows for the accurate determination of the amount of product formed, which is directly proportional to the enzyme's activity. The use of a reliable internal standard is essential for distinguishing between the different clinical subtypes of Gaucher disease, which can correlate with the level of residual enzyme activity. nih.gov

Role in Comprehensive Lipidomic Profiling

N-decanoyl-D-erythro-sphingosine, as a specific C10 ceramide, is a component of the broader sphingolipidome. Its analysis is integral to comprehensive lipidomic profiling, a field dedicated to the large-scale study of lipids in biological systems. "Sphingolipidomic" analyses are critical for understanding the roles of sphingolipids because many of these molecules are structurally and metabolically interconverted within cells. nih.gov Therefore, quantifying individual species like N-decanoyl-D-erythro-sphingosine within the context of the entire lipid profile provides crucial insights into metabolic pathways and cellular processes. nih.gov

The primary analytical approach for comprehensive lipidomics is mass spectrometry (MS), valued for its high sensitivity and specificity. researchgate.net When coupled with separation techniques like high-performance liquid chromatography (HPLC), the resulting LC-MS/MS platforms offer robust, high-throughput analysis with precise structural identification and quantification of sphingolipids from small biological samples. nih.govresearchgate.net In these analyses, N-decanoyl-D-erythro-sphingosine would be identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. nih.gov

To ensure analytical rigor, stable isotope-labeled internal standards are employed. As part of initiatives like the LIPID MAPS consortium, cocktails of these standards have been developed to cover various sphingolipid classes, including ceramides, sphingoid bases, and more complex species. nih.govnih.gov The inclusion of a known quantity of a standard, such as a C17 or C12 ceramide, allows for the accurate quantification of endogenous ceramides like N-decanoyl-D-erythro-sphingosine. nih.gov

While mass spectrometry is the dominant technique, other methods have historically been used and can still provide valuable information. Thin-layer chromatography (TLC), for instance, is an economical and robust method for separating different classes of sphingolipids. researchgate.netnih.gov However, techniques like TLC and older HPLC methods that rely on UV detection often require derivatization of the sphingolipid, as these molecules typically lack a natural chromophore. nih.gov

The table below summarizes the key analytical techniques used in the lipidomic profiling of sphingolipids.

| Analytical Technique | Principle | Application in Sphingolipid Analysis | Reference |

| LC-MS/MS | Combines HPLC separation with tandem mass spectrometry for detection and quantification. | Provides high sensitivity, structural specificity, and quantitative precision for analyzing multiple sphingolipid species, including N-decanoyl-D-erythro-sphingosine, in a single run. | nih.govresearchgate.net |

| Mass Spectrometry (MS) | Identifies molecules based on their mass-to-charge ratio (m/z) and fragmentation patterns. | Used for the sensitive and selective determination of cellular concentrations of sphingolipids. A characteristic sphingoid backbone fragment ion is often used for identification. | researchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Used to separate different sphingolipid classes or individual species. Reversed-phase HPLC can separate ceramides based on fatty acyl chain length. | researchgate.netnih.gov |

| Thin-Layer Chromatography (TLC) | Separates compounds on a thin plate of adsorbent material based on polarity. | Offers a rapid, simple, and economical method for a broad overview of sphingolipid classes. | researchgate.netnih.gov |

Methodologies for Investigating Sphingolipid Dynamics in Subcellular Compartments

Understanding the biological function of N-decanoyl-D-erythro-sphingosine requires not only knowing its total cellular concentration but also its location and movement within the cell. Sphingolipid metabolism is highly compartmentalized, with synthesis initiated in the endoplasmic reticulum (ER), followed by modification and transport through the Golgi apparatus to other destinations like the plasma membrane or lysosomes. nih.gov Investigating these dynamics is challenging but has been advanced by several innovative methodologies.

MALDI Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections or cell cultures without the need for labels. sphingolipidbiology.com This untargeted approach can map the location of thousands of lipids in parallel, making it possible to determine the subcellular or regional accumulation of specific ceramides, providing a snapshot of their distribution within complex biological samples. sphingolipidbiology.com

Genetically Encoded and Synthetic Probes offer a way to track lipid movement in living cells. Researchers have engineered probes that bind to specific lipids, such as the SM-binding probes that revealed the exposure of sphingomyelin (B164518) on the cytosolic surface of organelles upon membrane damage. sphingolipidbiology.com Furthermore, novel synthetic probes have been developed to study subcellular lipid actions. For example, a lysosome-targeted multifunctional sphingosine probe (Lyso-pacSph) was created to investigate post-lysosomal sphingolipid trafficking and metabolism, helping to identify protein-lipid interactions within specific compartments. sphingolipidbiology.com

Expansion Microscopy (ExM) is a super-resolution imaging technique that allows for the visualization of cellular structures with nanoscale precision using conventional microscopes. sphingolipidbiology.com The method involves embedding a sample in a swellable hydrogel, which is then physically expanded. This technique has been applied to visualize host-pathogen interactions and can be adapted to study the fine-grained distribution of specific lipids and associated proteins within subcellular structures. sphingolipidbiology.com

The table below details advanced methodologies for studying the subcellular dynamics of sphingolipids.

| Methodology | Principle | Application to Sphingolipid Dynamics | Reference |

| MALDI-MSI | An imaging technique that measures the mass-to-charge ratio of molecules from discrete locations on a sample surface to create a spatial map. | Enables the untargeted, label-free visualization of the distribution of various lipid species, including ceramides, in tissues and cells. | sphingolipidbiology.com |

| Targeted Probes | Genetically encoded or synthetic molecules (e.g., Lyso-pacSph) designed to bind to specific lipids or be targeted to specific organelles. | Allows for the tracking of sphingolipid trafficking, metabolism, and interactions in live cells and specific subcellular compartments like lysosomes. | sphingolipidbiology.com |

| Expansion Microscopy (ExM) | A technique that physically expands a biological sample embedded in a hydrogel, enabling super-resolution imaging on standard microscopes. | Can be used to study the nanoscale organization and distribution of sphingolipids and their interacting proteins within specific organelle membranes. | sphingolipidbiology.com |

Emerging Therapeutic Research Avenues Involving N Decanoyl D Erythro Sphingosine Pathways

Strategies for Targeting Ceramide Metabolism in Disease Intervention

Dysfunctional ceramide metabolism is a feature of numerous diseases, including cancer and cardiovascular conditions. nih.govmdpi.com Therapeutic strategies often aim to recalibrate the cellular levels of ceramide to restore normal function or induce cell death in pathological cells.

One primary strategy involves elevating intracellular ceramide levels. Since ceramide is a key signaling molecule that can initiate apoptosis, increasing its concentration can be beneficial in contexts like cancer therapy. nih.govoup.com This can be achieved through several approaches:

Inhibition of Ceramide Degradation: Enzymes like ceramidases break down ceramide into sphingosine (B13886). mdpi.commdpi.com By inhibiting these enzymes, the cellular pool of ceramide can be increased, enhancing its pro-apoptotic effects.